Chrysanthellin A
CAS No.: 73039-13-1
Cat. No.: VC21327345
Molecular Formula: C58H94O25
Molecular Weight: 1191.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 73039-13-1 |
---|---|
Molecular Formula | C58H94O25 |
Molecular Weight | 1191.3 g/mol |
IUPAC Name | [3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Standard InChI | InChI=1S/C58H94O25/c1-23-34(63)37(66)40(69)48(76-23)81-45-28(61)22-74-47(43(45)72)80-44-24(2)77-49(42(71)39(44)68)82-46-35(64)27(60)21-75-51(46)83-52(73)58-17-16-53(3,4)18-26(58)25-10-11-31-55(7)14-13-33(79-50-41(70)38(67)36(65)29(20-59)78-50)54(5,6)30(55)12-15-56(31,8)57(25,9)19-32(58)62/h10,23-24,26-51,59-72H,11-22H2,1-9H3 |
Standard InChI Key | IBEZGTWSSFFKNB-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@@H](CO[C@@H]4OC(=O)[C@]56CCC(C[C@@H]5C7=CC[C@@H]8[C@]9(CC[C@@H](C([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O |
Chemical Structure and Identification
Chemical Composition and Formula
The complete structure of Chrysanthellin A has been established as 3-O-β-D-glucopyranosyl [L-rhamnopyranosyl-(α1 → 3)-D-xylopyranosyl-(β1 → 4)-L-rhamnopyranosyl-(α1 → 2)-D-xylopyranosyl]-(α1 → 28)-echinocystyl . This complex name reflects the precise arrangement of monosaccharide units and their linkage to the triterpene core. The compound features multiple glycosidic bonds with specific stereochemistry, including both alpha and beta configurations that are critical to its three-dimensional structure. The triterpene portion, echinocystic acid, provides the hydrophobic scaffold to which the hydrophilic sugar chain is attached, creating an amphipathic molecule typical of saponins. This amphipathic nature contributes significantly to the biological properties observed in Chrysanthellin A.
Physical Properties
Source and Isolation
Botanical Origin
Chrysanthellin A was initially isolated from the tropical plant Chrysanthellum procumbens Rich, a species noted for its potential therapeutic applications in digestive disorders . This plant belongs to the Asteraceae family, which is widely known for producing diverse secondary metabolites with biological activities. Chrysanthellum species are distributed primarily in tropical regions and have been used in traditional medicine systems across different cultures. While Chrysanthellin A was first identified in C. procumbens, related compounds may be present in other Chrysanthellum species such as C. americanum, which has been studied for various pharmacological effects including anticonvulsant properties . The concentration of Chrysanthellin A in plant material can vary depending on factors such as growth conditions, harvest time, and the specific plant part utilized.
Extraction and Purification Methods
The isolation of Chrysanthellin A from plant material typically follows established natural product extraction protocols optimized for saponin compounds. The process generally begins with the collection and preparation of plant material, followed by extraction using appropriate solvents that can efficiently solubilize saponins. Sequential extraction procedures may employ solvents of increasing polarity, with aqueous-alcoholic mixtures often providing good yields for saponin compounds. The crude extract undergoes various purification steps, potentially including liquid-liquid partitioning, column chromatography on silica gel or specialized resins, and preparative high-performance liquid chromatography (HPLC). The identification and purity assessment of isolated Chrysanthellin A typically involves techniques such as thin-layer chromatography (TLC), HPLC analysis, and spectroscopic methods including NMR spectroscopy and mass spectrometry.
Biological Activity
Hemolytic Properties
Chrysanthellin A has been identified as a hemolytic saponin , a property common to many compounds in this chemical class. The hemolytic activity of saponins results from their ability to interact with cholesterol molecules in cell membranes, particularly erythrocyte membranes, leading to increased permeability and eventual cell lysis. This property is concentration-dependent and can serve as both a characteristic feature for identification and a potential limitation for certain therapeutic applications. The hemolytic activity may vary depending on the specific structure of the saponin, with the nature of both the aglycone and the sugar chain influencing the degree of membrane interaction. This hemolytic property must be carefully considered when evaluating the potential therapeutic applications of Chrysanthellin A, as it may contribute to toxicity at higher concentrations.
Enzyme Inhibition
One of the significant biological activities reported for Chrysanthellin A is its ability to act as an OATP1B1/3 inhibitor . Organic Anion Transporting Polypeptides (OATPs) are important membrane transport proteins that facilitate the cellular uptake of various endogenous and exogenous compounds. The OATP1B1 and OATP1B3 subtypes are predominantly expressed in the liver and play crucial roles in the hepatic uptake of numerous substances, including drugs and toxins. Inhibition of these transporters by Chrysanthellin A suggests potential implications for drug-herb interactions and hepatic metabolism. This inhibitory activity could influence the pharmacokinetics of co-administered compounds that are OATP substrates, potentially altering their bioavailability and efficacy. The specific mechanism of this inhibition may involve competitive binding to the transporter proteins or alteration of their expression or membrane localization.
Comparison with Related Compounds
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